N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Description
N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is a chemical compound that belongs to the class of tetralins. Tetralins are compounds containing a tetralin skeleton, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring
Properties
CAS No. |
62421-50-5 |
|---|---|
Molecular Formula |
C18H30ClN |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C18H29N.ClH/c1-3-5-13-19(14-6-4-2)18-12-11-16-9-7-8-10-17(16)15-18;/h7-10,18H,3-6,11-15H2,1-2H3;1H |
InChI Key |
SXULCBCROAUIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1CCC2=CC=CC=C2C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It has been studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: Research has explored its potential use as a stimulant and its effects on the central nervous system.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride involves its interaction with neurotransmitter systems in the brain. It has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects . The compound may also interact with dopamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride include:
2-Aminotetralin: A stimulant drug with a similar tetralin structure.
1,2,3,4-Tetrahydronaphthalen-2-amine: A compound with a similar core structure but different functional groups.
Sertraline hydrochloride: An antidepressant with a related chemical structure.
Uniqueness
This compound is unique due to its specific dibutylamine substitution, which imparts distinct pharmacological properties compared to other tetralin derivatives. Its ability to inhibit the reuptake of multiple neurotransmitters makes it a compound of interest for further research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
